Methyl 3-amino-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQHVRUXLRZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509747 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35748-34-6 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for Methyl 3 Amino 2 Hydroxybenzoate
Esterification Processes
Esterification represents a direct and fundamental approach to the synthesis of Methyl 3-amino-2-hydroxybenzoate. This transformation focuses on the conversion of the carboxylic acid group of 3-amino-2-hydroxybenzoic acid into its corresponding methyl ester.
Direct Esterification of 3-amino-2-hydroxybenzoic Acid with Methanol (B129727)
The direct esterification of 3-amino-2-hydroxybenzoic acid with methanol is a common and straightforward method for producing this compound. This reaction, often referred to as Fischer esterification, typically requires an acid catalyst to proceed at a reasonable rate. For instance, a solution of 3-amino-2-hydroxybenzoic acid in methanol can be treated with a catalyst and heated to reflux to facilitate the formation of the methyl ester. nih.gov
One documented procedure involves cooling a solution of the aminobenzoic acid in methanol to 0°C, followed by the dropwise addition of thionyl chloride. The mixture is then refluxed for an extended period, typically 24 hours, to ensure complete conversion. chemicalbook.com Following the reaction, the solvent is evaporated, and the residue is neutralized to afford the crude product, which can then be purified. chemicalbook.com
Catalytic Systems in Esterification Reactions
Various catalytic systems can be employed to enhance the efficiency of the direct esterification process. Strong mineral acids, such as sulfuric acid (H₂SO₄), are frequently used as catalysts. nih.govchemicalbook.com For example, 3-hydroxy-4-nitrobenzoic acid can be converted to its methyl ester, a precursor for the target molecule, using sulfuric acid in methanol. nih.gov
| Catalyst | Reactant | Solvent | Conditions | Product |
| Thionyl chloride | 2-aminobenzoic acid | Methanol | Reflux for 24h | Methyl 2-aminobenzoate (B8764639) |
| Sulfuric acid | 3-hydroxy-4-nitrobenzoic acid | Methanol | Not specified | Methyl 3-hydroxy-4-nitrobenzoate |
This table summarizes catalytic systems used in the esterification of related aminobenzoic and nitrobenzoic acids.
Indirect Synthetic Pathways
Indirect synthetic routes provide an alternative avenue to this compound, often starting from more readily available precursors. A prominent indirect pathway involves the reduction of a nitro group on an aromatic ring to an amine.
Reduction of Nitroaromatic Precursors
The synthesis of this compound can be effectively achieved through the reduction of its corresponding nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate. This nitro compound can be synthesized from precursors like methyl salicylate (B1505791). nih.gov The subsequent reduction of the nitro group is a critical step that can be accomplished using various methods.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitro groups. sciencemadness.org This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation. sciencemadness.org The reaction is typically carried out in a solvent such as methanol or ethanol. sciencemadness.org The reduction of methyl m-nitrobenzoate, a related compound, to methyl m-aminobenzoate using hydrogen over Pd-C in methanol has been reported to give quantitative yields. sciencemadness.org This method is favored for its clean reaction profile and high efficiency.
Chemoselective Reduction with Reducing Agents
Chemoselective reduction offers an alternative to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present. Various reducing agents can be employed for the selective reduction of the nitro group. Tin(II) chloride (SnCl₂) is a classic reagent used for this purpose. nih.gov Another common method involves the use of iron powder in the presence of an acid, such as acetic acid. sciencemadness.org While effective, this method can sometimes lead to the formation of byproducts. Other reducing agents like sodium dithionite (B78146) have also been suggested for the reduction of nitro groups. sciencemadness.org The choice of the reducing agent often depends on the specific substrate and the desired reaction conditions.
| Reducing Agent/Catalyst | Substrate | Solvent | Key Aspects |
| Pd/C, H₂ | Methyl m-nitrobenzoate | Methanol | Quantitative yield, clean reaction |
| Tin(II) chloride | Nitro group of 3a-f | Not specified | Used for specific substrates (4b and 4e) |
| Iron powder/Acetic acid | Methyl 3-nitrobenzoate | Ethanol/Acetic Acid/Water | Sonication can be used instead of reflux |
| Sodium dithionite | 3-nitrobenzoic acid | Aqueous NaOH/NH₃ | Rapid reduction in homogenous solution |
This table presents various methods for the reduction of nitroaromatic precursors.
Derivatization from Related Benzoate (B1203000) Esters
The synthesis of this compound frequently commences with more readily available benzoate esters. These precursors undergo a series of chemical transformations to introduce or modify functional groups on the aromatic ring, ultimately leading to the target compound.
Functional group interconversions are fundamental to organic synthesis, enabling the transformation of one functional group into another. fiveable.me In the context of synthesizing this compound, this can involve reactions such as nitration followed by reduction. For instance, a common approach is the nitration of a precursor like methyl 2-hydroxybenzoate (methyl salicylate) to introduce a nitro group at the 3-position, yielding methyl 2-hydroxy-3-nitrobenzoate. researchgate.net This nitro-substituted intermediate is then subjected to a reduction reaction, commonly using reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd/C), to convert the nitro group into the desired amino group. vanderbilt.edu
Another example of functional group interconversion is the transformation of a hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. vanderbilt.eduub.edu This strategy allows for the introduction of various functionalities onto the aromatic ring. The conversion of alcohols to alkyl halides is another key interconversion, which can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu
| Starting Functional Group | Target Functional Group | Typical Reagents | Reaction Type |
|---|---|---|---|
| Nitro Group (-NO₂) | Amino Group (-NH₂) | H₂, Pd/C; SnCl₂, HCl | Reduction |
| Hydroxyl Group (-OH) | Sulfonate Ester (-OSO₂R) | TsCl, pyridine; MsCl, Et₃N | Sulfonylation |
| Hydroxyl Group (-OH) | Halide (-X) | SOCl₂, PBr₃ | Halogenation |
| Carboxylic Acid (-COOH) | Ester (-COOR) | ROH, H⁺ (acid catalyst) | Esterification |
| Amine (-NH₂) | Amide (-NHCOR) | Acyl chloride, pyridine | Acylation |
In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from participating in unwanted side reactions. The amino and hydroxyl groups in the precursors to this compound are nucleophilic and may require protection. wiley-vch.de
Acylation is a common method for protecting both amino and hydroxyl groups. solubilityofthings.com For instance, an amino group can be acetylated using acetic anhydride (B1165640) or acetyl chloride to form an amide. organic-chemistry.org This acetyl group can be removed later in the synthetic sequence through hydrolysis under acidic or basic conditions. Similarly, a hydroxyl group can be protected as an ester. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. wiley-vch.de
For example, in a synthetic route, the amino group of a precursor might be protected to allow for selective modification of another part of the molecule. Once the desired transformation is complete, the protecting group is removed to reveal the free amine, a process known as deprotection. sigmaaldrich.com
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | |
| Hydroxyl (-OH) | Acetyl | Ac | Acid or base hydrolysis |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity. mdpi.com
While specific examples of MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct complex benzoate ester derivatives. For instance, the Ugi reaction, a well-known MCR, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. mdpi.com Conceptually, a suitably substituted aldehyde, amine, and carboxylic acid could be employed in an Ugi-type reaction to assemble a precursor that could then be converted to the target molecule.
Sustainable and Green Synthesis Initiatives
The development of environmentally friendly synthetic methods is a growing priority in chemical research and industry. For the synthesis of this compound and related compounds, this focus translates into exploring biocatalytic routes and designing reaction conditions that minimize waste and energy consumption.
Biocatalytic Routes and Biosynthesis from Natural Pathways
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity and specificity under mild reaction conditions. In the context of hydroxy- and aminobenzoates, biosynthetic pathways in microorganisms can be a source of these compounds. For example, some microorganisms are known to produce 3-hydroxybenzoic acid from chorismate, a key intermediate in the shikimate pathway. nih.gov This naturally produced acid could then be esterified to yield the corresponding methyl ester.
While direct biocatalytic synthesis of this compound may not be established, the enzymatic synthesis of its precursors is a viable green alternative. For instance, lipases can be used for the selective acylation or deacylation of polyfunctional benzoates, offering a green method for protection and deprotection steps.
Development of Environmentally Benign Reaction Conditions
Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, catalysts, and reagents, as well as energy-efficient reaction methods.
For the synthesis of benzoate esters, several green initiatives have been reported. The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. mdpi.com For example, the synthesis of quinazolinone derivatives from anthranilic acids has been efficiently achieved using microwave assistance. mdpi.com
The replacement of hazardous reagents with more environmentally benign alternatives is another key aspect. For instance, the development of greener methods for nitration, a common step in the synthesis of aminobenzoates, seeks to avoid the use of harsh acids. Similarly, catalytic reductions using hydrogen gas are preferable to stoichiometric metal-based reductions that generate significant waste. The use of water as a solvent, where possible, also contributes to a more sustainable process. researchgate.net Research into the synthesis of methyl 3-cyanobenzoate has explored greener methods involving oximation and dehydration reactions with a focus on optimizing solvent and reagent usage. researchgate.net
| Synthetic Step | Conventional Method | Green Alternative |
|---|---|---|
| Solvent | Volatile organic solvents (e.g., dichloromethane, toluene) | Water, supercritical CO₂, ionic liquids, solvent-free conditions |
| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysts (enzymes), reusable solid-supported catalysts |
| Nitration | Concentrated nitric and sulfuric acids | Milder nitrating agents, solid acid catalysts |
Atom Economy and Waste Reduction in this compound Synthesis
The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. nih.govprimescholars.com In the synthesis of this compound, a common and illustrative pathway involves the nitration of a precursor followed by the reduction of the nitro group.
A representative synthesis can be outlined in two main steps:
Nitration: The nitration of Methyl Salicylate to produce Methyl 2-hydroxy-3-nitrobenzoate. nih.gov
Reduction: The catalytic hydrogenation of Methyl 2-hydroxy-3-nitrobenzoate to yield the final product, this compound. researchgate.net
The percent atom economy (% AE) is calculated using the formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
For the reduction step via catalytic hydrogenation: C₈H₇NO₅ (Methyl 2-hydroxy-3-nitrobenzoate) + 3 H₂ → C₈H₉NO₃ (this compound) + 2 H₂O
The calculation demonstrates that even with a 100% chemical yield, a portion of the reactant mass is converted into byproducts (in this case, water), which is inherent to this type of reduction reaction. nih.gov
Interactive Data Table: Atom Economy Calculation for the Reduction Step
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 2-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | 197.14 | Reactant |
| Hydrogen | H₂ | 2.02 | Reactant |
| Total Reactant Mass | 203.20 | ||
| This compound | C₈H₉NO₃ | 167.16 | Product |
| Percent Atom Economy (%) | 82.26 |
Note: This calculation assumes hydrogen gas is the reducing agent. The use of other reducing agents, such as metal hydrides, would significantly lower the atom economy due to the generation of heavy inorganic salts as waste.
Waste reduction strategies for this synthesis focus on several key areas:
Catalyst Selection: Employing heterogeneous catalysts (e.g., Palladium on carbon, Raney nickel) that can be easily recovered by filtration and reused over multiple cycles. This minimizes heavy metal waste in effluent streams.
Solvent Choice: Utilizing greener solvents that are less toxic and can be recycled. The nitration step, for instance, has been performed in ethyl acetate (B1210297), which is preferable to more hazardous chlorinated solvents. nih.gov
Byproduct Management: The primary byproduct of the hydrogenation is water, which is environmentally benign. However, the initial nitration step often uses acids and metal salts (like Fe(NO₃)₃·9H₂O) that result in acidic, metal-containing waste streams requiring neutralization and treatment. nih.gov Minimizing the amount of these reagents is crucial for waste reduction.
Optimization of Synthetic Yields and Process Efficiency
The catalytic reduction of the nitro-group is the pivotal step where optimization can have the most significant impact. Key parameters that are manipulated include the catalyst, solvent, temperature, and hydrogen pressure.
Catalyst Development: The choice of catalyst is paramount. While traditional catalysts like Pd/C and PtO₂ are effective, research into more cost-effective and selective options is ongoing. For instance, manganese-based (MnOx) and ruthenium-based (Ru/CMK-3) catalysts have been investigated for the hydrogenation of various nitroaromatic compounds. researchgate.netmdpi.com The catalyst's activity and selectivity determine the reaction rate and the formation of unwanted byproducts, directly influencing the final yield. Modifications, such as adding promoters like aluminum to a KMn/SiO₂ catalyst, can enhance the number of active sites and improve the adsorption of reactants, leading to higher conversion rates. rsc.org
Reaction Engineering and Process Intensification: Moving from traditional batch reactors to continuous flow systems represents a significant leap in process efficiency. evergreensinochem.com Flow reactors offer superior heat and mass transfer, allowing for more precise control over reaction parameters and often leading to drastically reduced reaction times and improved yields. nih.gov
Autonomous self-optimization platforms, which combine automated flow reactors with real-time analytical technologies like in-line NMR spectroscopy, can rapidly screen a wide range of variables (e.g., temperature, residence time, catalyst loading, stoichiometry) to identify the optimal conditions for maximum yield or throughput in a fraction of the time required by traditional methods. nih.govrsc.org
Interactive Data Table: Parameters for Optimization of Catalytic Hydrogenation
| Parameter | Typical Range | Effect on Yield and Efficiency |
| Catalyst | Pd/C, PtO₂, Raney Ni, Ru-based, Mn-based | Influences reaction rate, selectivity, and catalyst lifecycle. researchgate.netmdpi.com |
| Temperature (°C) | 25 - 80 | Higher temperatures increase reaction rate but may decrease selectivity, leading to byproducts. Finding an optimal balance is key. evergreensinochem.com |
| Hydrogen Pressure (psi) | 15 - 500 | Higher pressure increases hydrogen availability, accelerating the reaction rate, but requires specialized equipment. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Affects substrate solubility and catalyst activity. The choice can impact product isolation and purification. |
| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations can increase throughput but may lead to mass transfer limitations or side reactions. |
By systematically fine-tuning these parameters, researchers can significantly enhance the synthetic efficiency, pushing the isolated yield of this compound closer to the theoretical maximum while minimizing reaction time and energy consumption.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Hydroxybenzoate
Transformations of the Amino Moiety
The amino group in Methyl 3-amino-2-hydroxybenzoate is a key site for a variety of chemical transformations, including acylation and nucleophilic addition reactions.
Acylation Reactions and Amide Formation
The amino group of this compound readily undergoes acylation to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis, often utilized to introduce new functional groups or to build more complex molecular architectures. The acylation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. masterorganicchemistry.com
The general mechanism for the acylation of this compound with an acyl chloride involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A common method for amide synthesis from a carboxylic acid involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of this compound to form the amide. masterorganicchemistry.com
| Acylating Agent | Reagent/Catalyst | Product | General Yield |
| Acyl Chloride | Pyridine or Triethylamine (B128534) | N-Acyl-methyl 3-amino-2-hydroxybenzoate | Good to Excellent |
| Acid Anhydride (B1165640) | None or Acid/Base catalyst | N-Acyl-methyl 3-amino-2-hydroxybenzoate | Good to Excellent |
| Carboxylic Acid | DCC or EDC/HOBt | N-Acyl-methyl 3-amino-2-hydroxybenzoate | Moderate to Good |
This table provides a summary of common acylation reactions. Yields are general and can vary based on specific substrates and reaction conditions.
Nucleophilic Additions and Condensation Processes
The amino group of this compound can act as a nucleophile in addition and condensation reactions with carbonyl compounds. These reactions are pivotal in the synthesis of various heterocyclic compounds.
When reacted with aldehydes or ketones, the amino group can form an imine (Schiff base) intermediate through a nucleophilic addition-elimination mechanism. The initial nucleophilic attack of the amino group on the carbonyl carbon forms a tetrahedral intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.com
Condensation reactions with dicarbonyl compounds or other suitable substrates can lead to the formation of more complex heterocyclic systems. For instance, the reaction of a related compound, 2-aminobenzohydrazide, with various ketones has been shown to yield quinazoline (B50416) derivatives. researchgate.net A similar reactivity pattern can be anticipated for this compound, where the amino and hydroxyl groups can participate in cyclization reactions. The general mechanism for such condensations involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to afford the heterocyclic product. researchgate.net
| Carbonyl Compound | Product Type | General Reaction Conditions |
| Aldehyde | Imine (Schiff Base) | Mildly acidic or basic catalysis |
| Ketone | Imine (Schiff Base) | Mildly acidic or basic catalysis |
| 1,3-Dicarbonyl Compound | Heterocyclic Ring System | Acid or base catalysis, often with heating |
This table illustrates the types of products formed from condensation reactions with various carbonyl compounds.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group imparts another dimension of reactivity to this compound, primarily through alkylation and etherification reactions.
Alkylation and Etherification Reactions
The hydroxyl group of this compound can be alkylated to form the corresponding ether. This transformation is typically achieved under basic conditions, where a base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.
Selective O-alkylation of aminophenols can be challenging due to the competing N-alkylation of the amino group. To achieve selective O-alkylation, it is often necessary to protect the amino group prior to the alkylation step. One common strategy involves the protection of the amino group as an imine by reacting it with an aldehyde, such as benzaldehyde. Following the protection, the hydroxyl group can be alkylated, and the protecting group can then be removed by hydrolysis to regenerate the free amino group. researchgate.net
| Alkylating Agent | Base | Protecting Group (for selectivity) | Product |
| Alkyl Halide (e.g., Methyl Iodide) | K2CO3, NaH | Benzaldehyde | Methyl 3-amino-2-alkoxybenzoate |
| Dialkyl Sulfate (e.g., Dimethyl Sulfate) | K2CO3, NaOH | None (may lead to a mixture of N- and O-alkylation) | Methyl 3-amino-2-methoxybenzoate |
This table outlines common conditions for the alkylation of the hydroxyl group.
Ester Functionality Reactions
The methyl ester group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.
Hydrolysis Kinetics and Mechanisms
The hydrolysis of the ester functionality in this compound yields 3-amino-2-hydroxybenzoic acid and methanol (B129727). The kinetics and mechanism of this reaction are influenced by the pH of the medium.
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, the hydrolysis follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion. The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org
The general rate law for base-catalyzed ester hydrolysis is: Rate = k[Ester][OH⁻]
Acid-Catalyzed Hydrolysis:
In an acidic medium, the hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.com This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemistrysteps.com
| Condition | Catalyst | Key Intermediate | Rate Determining Step |
| Basic | OH⁻ | Tetrahedral Alkoxide | Nucleophilic attack of OH⁻ |
| Acidic | H₃O⁺ | Protonated Carbonyl | Nucleophilic attack of H₂O |
This table compares the key features of acid- and base-catalyzed ester hydrolysis.
Transesterification Processes
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. For this compound, this process would entail reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester and methanol.
While specific studies on the transesterification of this compound are not extensively detailed in the literature, research on related compounds like methyl salicylate (B1505791) provides significant insights. tandfonline.comtandfonline.com The reaction is generally reversible, and its efficiency is influenced by factors such as reaction temperature, catalyst type, and the molar ratio of reactants. tandfonline.com
Studies on methyl salicylate show that basic catalysts (e.g., LiOH, MeONa, Ca(OH)₂) are generally more active than acidic or neutral catalysts for this transformation. tandfonline.comtandfonline.com For instance, high conversions of methyl salicylate to isoamyl salicylate have been achieved using basic catalysts, with yields reaching up to 98%. tandfonline.com The reaction can be carried out using conventional heating or assisted by microwave irradiation to potentially reduce reaction times. tandfonline.comtandfonline.com The presence of the amino and hydroxyl groups on the benzene (B151609) ring of this compound may influence the reaction kinetics through electronic effects, but the fundamental principles of acid or base-catalyzed transesterification are expected to apply.
Aminolysis Reactions: Computational and Experimental Studies
Aminolysis is the reaction of the ester group with an amine to form an amide and an alcohol. This reaction is crucial for the synthesis of various amide derivatives. The mechanism and energetics of this process for benzoate (B1203000) esters have been the subject of both computational and experimental investigations.
Computational studies, particularly using density functional theory (DFT), have been employed to examine the mechanistic pathways for the aminolysis of esters like methyl benzoate, which serves as a model for this compound. nih.gov These studies reveal two primary competing mechanisms: a concerted pathway and a stepwise pathway.
In the concerted mechanism , the bond formation between the amine's nitrogen and the ester's carbonyl carbon occurs simultaneously with the cleavage of the bond to the methoxy (B1213986) group, all within a single transition state.
In the stepwise mechanism , the reaction proceeds through a distinct tetrahedral intermediate. This pathway involves the initial nucleophilic attack of the amine on the carbonyl carbon to form the intermediate, followed by the departure of the leaving group (the methoxy group) in a separate step. Computational results for methyl benzoate with ammonia (B1221849) suggest that the concerted and neutral stepwise mechanisms have similar activation energies.
| Mechanism | Description | Intermediates |
| Concerted | A single-step process where bond formation and bond cleavage occur simultaneously through one transition state. | None |
| Stepwise | A two-step process involving the formation of a distinct tetrahedral intermediate before the leaving group departs. | Tetrahedral Intermediate |
This table summarizes the key differences between the concerted and stepwise mechanisms for aminolysis.
The efficiency of aminolysis can be significantly enhanced through catalysis. Computational studies on the aminolysis of methyl benzoate have shown that a second molecule of the amine can act as a general base catalyst. nih.gov This catalytic process results in a considerable reduction in the activation energy of the reaction.
Aromatic Ring Derivatization
The benzene ring of this compound is rich in electrons due to the presence of the powerful activating amino (-NH₂) and hydroxyl (-OH) groups, making it susceptible to derivatization through electrophilic substitution and oxidative transformations.
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. wikipedia.org
The three substituents on the this compound ring have competing directing effects:
Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group. youtube.commakingmolecules.com
Amino (-NH₂) group: A strongly activating, ortho, para-directing group. youtube.commakingmolecules.com
Methyl Ester (-COOCH₃) group: A deactivating, meta-directing group.
The powerful activating and ortho, para-directing nature of the hydroxyl and amino groups dominates the deactivating, meta-directing effect of the ester group. makingmolecules.com The hydroxyl group at position 2 directs incoming electrophiles to positions 4 and 6. The amino group at position 3 directs to positions 1, 5, and towards the -OH group. Given the positions of the existing groups, electrophilic attack is most likely to occur at the positions most strongly activated and sterically accessible. The positions ortho and para to the powerful activating groups are electronically enriched and thus more nucleophilic. youtube.com Therefore, electrophiles are predicted to substitute preferentially at the C4 and C6 positions of the benzene ring.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C2 | Strongly Activating | ortho, para |
| -NH₂ | C3 | Strongly Activating | ortho, para |
| -COOCH₃ | C1 | Deactivating | meta |
This table outlines the directing effects of the substituents on the this compound ring.
The aminophenol structure of this compound makes it susceptible to oxidation. ua.es The electron-donating amino and hydroxyl groups increase the electron density of the aromatic ring, making it easier to oxidize compared to benzene or methyl benzoate alone. researchgate.net
Oxidation can proceed through several pathways depending on the oxidant and reaction conditions.
Mild Oxidation: May lead to the formation of quinone-imine or quinone-like structures. The oxidation of other aminophenols, such as p-aminophenol, is known to produce complex colored products like benzoquinone di-imines through coupling reactions. rsc.org
Polymerization: The oxidation of aminophenols can often lead to the formation of polymeric films on electrode surfaces or as precipitates in solution. ua.es For instance, the electrochemical oxidation of m-aminophenol can produce a blocking polymeric film. ua.es
Ring Opening: Under harsh oxidative conditions, such as with strong oxidizing agents like ozone or during wet air oxidation, the aromatic ring can be cleaved. iwaponline.comacs.org Studies on salicylic (B10762653) acid have shown that oxidation can lead to hydroxylated intermediates (like dihydroxybenzoic acids) followed by ring-opening to form smaller aliphatic acids such as maleic and fumaric acid. iwaponline.com A similar degradation pathway could be anticipated for this compound under sufficiently strong oxidizing conditions.
Computational Chemistry and Theoretical Modeling of Methyl 3 Amino 2 Hydroxybenzoate
Electronic Structure and Molecular Orbital Theory
Theoretical studies of a molecule's electronic structure are fundamental to understanding its reactivity, stability, and spectroscopic properties. These investigations are typically carried out using a variety of computational quantum chemistry methods.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to calculate molecular geometries, reaction energies, and other properties. A typical DFT study of Methyl 3-amino-2-hydroxybenzoate would involve optimizing its molecular geometry and calculating its electronic energy and distribution. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to find a level of theory that accurately describes the molecule. However, specific studies applying DFT to this compound, which would provide these detailed findings, have not been identified in the available scientific literature.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. For this compound, a computational study would calculate the energies of these orbitals and map their spatial distribution. This analysis would indicate the likely sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, published data detailing the HOMO, LUMO, and the energy gap for this compound are not available.
Mapping of Molecular Electrostatic Potentials (MEPs)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict and understand how molecules interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight the negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms. This would provide insight into its intermolecular interactions, including hydrogen bonding. Regrettably, specific MEP maps and associated analyses for this compound are not found in the reviewed literature.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and validate experimental data.
Vibrational Frequency Analysis for IR Spectroscopy
Theoretical vibrational frequency analysis, typically performed using DFT, calculates the normal modes of vibration for a molecule. These calculated frequencies correspond to the absorption peaks in an experimental Infrared (IR) spectrum. Such an analysis for this compound would help in assigning the specific vibrational modes (e.g., O-H stretch, N-H stretch, C=O stretch) to the peaks observed in its experimental IR spectrum. While a standard procedure, a detailed theoretical vibrational analysis for this molecule has not been published.
Calculation of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using quantum chemistry. By computing the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing these calculated shifts to experimental data helps in the definitive assignment of signals and confirmation of the molecular structure. A GIAO calculation for this compound would provide predicted ¹H and ¹³C chemical shifts for comparison with experimental spectra. However, no published studies employing the GIAO method for the NMR analysis of this compound could be located.
Time-Dependent DFT (TD-DFT) for UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies required to promote electrons from occupied to unoccupied molecular orbitals, TD-DFT can simulate the UV-Vis spectrum, providing insights into a molecule's photophysical properties. chemrxiv.org For this compound, TD-DFT calculations are essential to understand how its structure influences its interaction with light.
Detailed research findings from theoretical studies on similar aromatic compounds, such as benzoic acid derivatives, show that TD-DFT can accurately predict absorption maxima (λmax). chemrxiv.org The electronic transitions are typically characterized by their wavelength, oscillator strength (f), and the molecular orbitals involved. For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* type, originating from the benzene (B151609) ring and the lone pairs on the oxygen and nitrogen atoms.
Computational models often use a specific functional and basis set, such as B3LYP/6-311+G(d,p), and can include a solvent model (like the IEFPCM model for methanol) to simulate spectral behavior in solution. chemrxiv.org The calculated spectrum reveals the main absorption bands, which correspond to singlet state electronic transitions. chemrxiv.org For instance, calculations on related hydroxybenzoic acids help to benchmark the accuracy of different functionals, with range-separated functionals like CAM-B3LYP often providing excellent agreement with experimental data.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 340 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 295 | 0.08 | HOMO-1 → LUMO (n → π) |
| S₀ → S₃ | 250 | 0.45 | HOMO-2 → LUMO (π → π*) |
Studies on Intermolecular Interactions
The functional groups of this compound—a hydroxyl group, an amino group, and a methyl ester—govern its intermolecular interactions, which can be effectively studied using computational models.
Host-Guest Chemistry with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate guest molecules to form inclusion complexes. nih.gov This host-guest chemistry is relevant for molecules like this compound. The formation of such complexes is driven by non-covalent interactions, primarily the hydrophobic effect and van der Waals forces. nih.gov
Theoretical studies can model the inclusion process of this compound within a cyclodextrin (B1172386), such as β-cyclodextrin. The benzene ring of the guest molecule is expected to be encapsulated within the hydrophobic CD cavity, while the hydrophilic -OH and -NH2 groups can interact with the hydroxyl groups on the rim of the CD. nih.gov Computational methods can determine the stoichiometry of the complex (often 1:1) and its stability constant (K). nih.gov The size of the cyclodextrin cavity is a critical factor in achieving a stable complex. nih.gov
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) | Potential for Inclusion |
|---|---|---|---|
| α-Cyclodextrin | 6 | 4.7 - 5.3 | Partial inclusion likely |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Good fit for benzene ring |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Potentially loose fit |
Characterization of Hydrogen Bonding and Electrostatic Interactions
The hydroxyl (-OH) and amino (-NH2) groups of this compound are potent hydrogen bond donors, while the carbonyl oxygen (C=O), hydroxyl oxygen, and amino nitrogen can act as hydrogen bond acceptors. A significant feature that can be investigated computationally is the potential for a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the ester group.
Recent computational and experimental studies on methyl 2-hydroxybenzoate (methyl salicylate) have quantified the strength of this specific intramolecular hydrogen bond to be approximately -43 kJ mol⁻¹. nih.gov This strong interaction significantly influences the molecule's conformation and properties. In addition to this intramolecular bond, the amino group in the 3-position can form intermolecular hydrogen bonds with solvent molecules or other surrounding molecules. Computational models can map the electrostatic potential surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are susceptible to electrostatic interactions.
Theoretical Investigation of Reaction Mechanisms
Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions at a molecular level.
Energetic Profiling of Reaction Pathways
The energetic profiling of a reaction pathway involves calculating the energy of reactants, transition states, intermediates, and products. Using methods like Density Functional Theory (DFT), researchers can construct a potential energy surface that describes the energy of the system as the reaction progresses. For a reaction involving this compound, such as its synthesis via esterification of 3-amino-2-hydroxybenzoic acid, computational analysis can identify the transition state structure and calculate the activation energy barrier. This provides a quantitative measure of the reaction's feasibility and rate. The mechanism of photoinitiated reactions, such as proton transfer from a similar molecule like p-hydroxybenzoic acid, has been investigated by mapping the reaction pathway, suggesting that such processes can be initiated by multi-photon ionization. researchgate.net
Elucidation of Proton Transfer Processes in Catalyzed Reactions
Proton transfer is a fundamental step in many chemical and biological reactions. The presence of acidic (phenolic -OH) and basic (-NH2) groups in this compound makes it an interesting subject for proton transfer studies. Theoretical studies on similar molecules, like o-hydroxybenzaldehyde and various dihydroxybenzoic acids, have used DFT to model intramolecular and intermolecular proton transfer. chemrxiv.orgnih.gov
These studies calculate potential energy curves along the proton transfer coordinate in both the ground and excited electronic states. nih.gov For example, calculations have shown that for some ortho-hydroxy carbonyl compounds, intramolecular proton transfer is not favorable in the ground state but becomes viable in the excited state (a process known as ESIPT). nih.gov Computational models can also determine proton affinity (PA) and gas-phase acidity (GPA) to understand which sites on the molecule are most likely to donate or accept a proton. chemrxiv.org For instance, in related hydroxybenzoic acids, the carboxylic acid proton is typically the most acidic, followed by the hydroxyl protons. chemrxiv.org
Applications in Medicinal Chemistry and Biological Sciences As Intermediates/building Blocks
Role as a Synthetic Intermediate for Pharmaceutical Compounds
The molecular framework of Methyl 3-amino-2-hydroxybenzoate is integral to the construction of more complex pharmaceutical agents.
This compound is a key precursor in the synthesis of certain inhibitors of sphingosine (B13886) kinase (SphK), an enzyme that plays a role in various cellular processes and is a target in cancer therapy. sigmaaldrich.comgoogle.com Sphingosine kinase inhibitors are a class of compounds that can induce apoptosis in cancer cells. sigmaaldrich.com While many SphK inhibitors have been developed, some, such as ABC294640 (opaganib) and K145, have shown unexpected on-target and off-target effects, highlighting the complexity of their interactions within cellular sphingolipid metabolism. nih.govnih.gov
In the realm of agricultural science, this compound serves as a building block for the synthesis of metabolites of herbicides like Bentazon. The structural components of this compound are utilized to construct the core of these herbicidal molecules.
The inherent reactivity of this compound allows for its incorporation into a diverse range of biologically active molecules. Its structure provides a scaffold that can be readily modified to produce libraries of compounds for screening and lead optimization in drug discovery. researchgate.netchemscene.commdpi.com This adaptability makes it a valuable tool for medicinal chemists exploring new therapeutic agents. researchgate.netmdpi.com
The amino and hydroxyl groups on the benzene (B151609) ring of this compound are amenable to a variety of chemical reactions, allowing for extensive derivatization. acs.org Scientists can systematically modify these functional groups to explore the structure-activity relationships of new compounds, aiming to enhance their therapeutic properties and target specificity. acs.org This process of creating derivatives is fundamental to the development of new and improved drugs.
Mechanistic Studies of Biological Activities
Understanding how molecules interact with biological systems is crucial for drug development.
Studies have investigated the noncovalent interactions between methyl benzoate (B1203000) derivatives and transport proteins like bovine serum albumin (BSA). nih.gov These studies reveal that such molecules can form stable complexes with proteins, often through a static quenching mechanism, indicating a 1:1 interaction. nih.gov The binding constants are typically in the order of 10⁴ M⁻¹. nih.gov Research has shown that the hydroxyl (-OH) and/or ester (-COOCH₃) groups are often involved in these specific interactions, which can influence processes like intramolecular proton transfer in the excited state. nih.gov
Molecular Interactions with Biological Macromolecules
Analysis of Binding Affinities and Modes
The binding affinity of a ligand to a protein is a critical parameter in drug design and molecular biology. For derivatives of aminobenzoic acid, this is often studied through techniques such as spectroscopy and computational modeling. For instance, the binding of various aminobenzoic acid derivatives to the ribosome has been investigated using cryo-electron microscopy (cryo-EM). These studies reveal that the rigid aromatic backbone of these molecules can influence their positioning within the active site of the ribosome. acs.org
The interaction of salicylate (B1505791) metal-binding isosteres with metalloenzymes provides another example. Different isosteres can adopt various binding modes, such as forming six-membered chelate rings or binding to a metal ion in a monodentate or bidentate fashion. nih.gov The specific binding mode is influenced by factors like charge neutrality and the potential for intramolecular hydrogen bonding. nih.gov
Impact on Specific Protein-Ligand Systems
The interaction of aminobenzoic acid derivatives can significantly impact the function of protein-ligand systems. In the context of the ribosome, the rigid conformation of these derivatives can inhibit the conformational changes associated with the induced fit mechanism, which is crucial for efficient protein synthesis. acs.org This disruption of the natural catalytic process highlights the potential of these compounds as scaffolds for inhibitors.
In the case of metalloenzymes, the binding of salicylate isosteres can lead to enzyme inhibition. For example, certain derivatives have shown inhibitory activity against human glyoxalase 1 (GLO1) and matrix metalloproteinase 3 (MMP-3). nih.gov The binding of these molecules to the active site metal ion is a key aspect of their inhibitory mechanism. Furthermore, derivatives of methyl 4-aminobenzoate (B8803810) have been studied for their inhibitory effects on glutathione-related enzymes like glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov In silico studies, including molecular docking, have been used to predict the binding affinities and understand the structure-activity relationships of these compounds. nih.gov
Preliminary Investigations into Biological Pathways
The utility of this compound as a building block extends to the exploration of biological pathways, particularly in the search for new antimicrobial agents.
Exploration of Potential Antimicrobial Mechanisms
Derivatives of aminobenzoic acids, such as 4-aminobenzoic acid (PABA), are known to be essential for many microbial pathogens but not for humans. nih.govresearchgate.net This makes the metabolic pathways involving these compounds attractive targets for antimicrobial drug development. The modification of PABA into Schiff bases has been shown to confer antibacterial, antimycobacterial, and antifungal properties. nih.govresearchgate.net The antimicrobial activity is thought to arise from the inhibition of enzymes that utilize PABA or are involved in subsequent metabolic steps. nih.gov
For instance, a compound isolated from Caesalpinia bonducella, α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene, has demonstrated concentration-dependent inhibitory activity against a range of bacterial and yeast strains. nih.gov While not a direct derivative of this compound, this research illustrates the potential of related structures in antimicrobial applications. The mechanism often involves the disruption of essential cellular processes in the target microorganisms.
Biosynthetic Significance and Metabolism
This compound and its related compounds are not only synthetically useful but also have significance in natural biosynthetic pathways and are subject to microbial metabolism.
Role in Natural Product Biosynthesis
The core structure of this compound is related to 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the biosynthesis of important natural products. 3-HAA is a central metabolite in the kynurenine (B1673888) pathway for tryptophan degradation and is a precursor for the de novo biosynthesis of NAD+ via quinolinic acid. pnas.orgnih.gov The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAO) catalyzes the oxidative ring-opening of 3-HAA to 2-amino-3-carboxymuconic semialdehyde, which then cyclizes to form quinolinic acid. pnas.orgnih.gov
Furthermore, aminobenzoic acids are synthesized in plants and microorganisms through the shikimate pathway. mdpi.com For example, methyl benzoate, a common floral scent compound, is synthesized from benzoic acid, which is derived from the aromatic amino acid L-phenylalanine, an end product of the shikimate pathway. nih.govresearchgate.net The final step in methyl benzoate formation is the methylation of benzoic acid, catalyzed by enzymes like benzoic acid carboxyl methyltransferase (BAMT) or benzoic acid/salicylic (B10762653) acid carboxyl methyltransferase (BSMT). nih.govnih.gov
Microbial Degradation and Biotransformation Pathways of Related Compounds
Microorganisms have evolved diverse pathways to degrade aromatic compounds, including aminohydroxybenzoates. These degradation pathways are crucial for nutrient cycling in the environment. The degradation of monohydroxybenzoic acids, for example, typically involves hydroxylation to form dihydroxy intermediates like catechol or protocatechuic acid, which are then susceptible to ring cleavage by dioxygenases.
In some bacteria, the degradation of 2-nitrobenzoate (B253500) proceeds through the formation of 3-hydroxyanthranilate. asm.org The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAO), also involved in tryptophan metabolism, plays a role in this degradation pathway by oxidizing 3-hydroxyanthranilate. asm.org The degradation of benzoate itself can occur through both aerobic and anaerobic pathways, with benzoyl-CoA being a key intermediate in both. nih.gov
The biotransformation of related compounds is also of interest. For example, p-hydroxybenzoic acid esters, like methylparaben, are readily metabolized by soil bacteria and are biodegradable. wikipedia.orgnih.gov In humans, methylparaben is hydrolyzed to p-hydroxybenzoic acid and excreted. wikipedia.org The study of these microbial degradation and biotransformation pathways is important for understanding the environmental fate of these compounds and for potential bioremediation applications. nih.govresearchgate.net
Advanced Analytical Characterization in Research of Methyl 3 Amino 2 Hydroxybenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of methyl 3-amino-2-hydroxybenzoate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are vital for the structural confirmation of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl 3-aminobenzoate (B8586502), the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons typically appear as multiplets in the range of δ 6.8-7.4 ppm. chemicalbook.com The amino group (NH₂) protons often present as a broad singlet, and the methyl ester (OCH₃) protons give a sharp singlet, usually around δ 3.8-3.9 ppm. chemicalbook.com For this compound, the presence of the hydroxyl group would be expected to introduce an additional signal, the chemical shift of which can be temperature and solvent dependent, and may lead to further splitting of adjacent aromatic proton signals. ucl.ac.uk
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms. In aromatic esters like this compound, the carbonyl carbon of the ester group is typically observed furthest downfield, often above δ 165 ppm. rsc.orgdocbrown.info The aromatic carbons attached to the oxygen of the hydroxyl group and the nitrogen of the amino group will also have characteristic chemical shifts, influenced by the electron-donating nature of these substituents. The carbon of the methyl group will appear at a much higher field. For comparison, in methyl 2-hydroxybenzoate, eight distinct signals are observed, confirming the eight unique carbon environments in the molecule. docbrown.info A similar number of signals would be expected for this compound, with shifts adjusted for the presence and position of the amino group.
Table 1: Predicted and Comparative NMR Data
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) for this compound | Comparative Chemical Shift (δ, ppm) in Related Compounds |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 6.5 - 7.5 | 6.841 - 7.411 (in Methyl 3-aminobenzoate) chemicalbook.com |
| ¹H | Amino (N-H) | Broad, variable | 3.72 (in Methyl 3-aminobenzoate) chemicalbook.com |
| ¹H | Hydroxyl (O-H) | Broad, variable | 4.0 - 10.0 (in phenols) ucl.ac.uk |
| ¹H | Methyl Ester (O-CH₃) | ~3.9 | 3.876 (in Methyl 3-aminobenzoate) chemicalbook.com |
| ¹³C | Carbonyl (C=O) | >165 | ~170 (in benzoate (B1203000) esters) |
| ¹³C | Aromatic (C-O) | 140 - 160 | ~161 (in methyl 2-hydroxybenzoate) docbrown.info |
| ¹³C | Aromatic (C-N) | 130 - 150 | ~149 (in 3-amino-benzoic acid) rsc.org |
| ¹³C | Aromatic (C-H) | 110 - 130 | 114 - 130 (in aminobenzoic acids) rsc.org |
| ¹³C | Methyl Ester (O-CH₃) | ~52 | 51.8 (in methyl 4-methylbenzoate) doi.org |
Note: Predicted values are based on typical ranges for similar functional groups. Comparative data is from closely related structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, ester, and aromatic functionalities.
The presence of the hydroxyl (O-H) group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. docbrown.info The amino (N-H) group will also show stretching vibrations in a similar region, typically as two distinct peaks for the symmetric and asymmetric stretches of the primary amine. The carbonyl (C=O) group of the ester will produce a strong, sharp absorption band around 1680-1740 cm⁻¹. docbrown.info The C-O stretching of the ester and the phenol (B47542) will be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumber (cm⁻¹) in Similar Compounds |
|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) | ~3200 (in methyl 2-hydroxybenzoate) docbrown.info |
| Amino (N-H) | Stretching | 3300 - 3500 (two bands) | 3300 - 3500 (typical for primary amines) |
| Aromatic C-H | Stretching | 3000 - 3100 | ~3071 (in methyl 2-hydroxybenzoate) docbrown.info |
| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 | ~2955 (in methyl 2-hydroxybenzoate) docbrown.info |
| Carbonyl (C=O) | Stretching | 1680 - 1740 | 1680 (in methyl 2-hydroxybenzoate) docbrown.info |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 (typical for aromatics) |
| C-O (Ester & Phenol) | Stretching | 1000 - 1300 | 1100 - 1300 (in methyl 2-hydroxybenzoate) docbrown.info |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₈H₉NO₃, giving it a monoisotopic mass of approximately 167.058 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 167. Fragmentation of this ion provides structural information. Common fragmentation patterns for similar compounds involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 136, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 108. docbrown.info For this compound, predicted adducts in mass spectrometry include [M+H]⁺ at m/z 168.06552 and [M+Na]⁺ at m/z 190.04746. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is suitable for the direct analysis of the compound in solution, providing both separation and structural information. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₈H₉NO₃]⁺ | 167.05769 uni.lu |
| [M+H]⁺ | [C₈H₁₀NO₃]⁺ | 168.06552 uni.lu |
| [M+Na]⁺ | [C₈H₉NNaO₃]⁺ | 190.04746 uni.lu |
| [M-H]⁻ | [C₈H₈NO₃]⁻ | 166.05096 uni.lu |
| [M-OCH₃]⁺ | [C₇H₆NO₂]⁺ | 136 |
| [M-COOCH₃]⁺ | [C₇H₈NO]⁺ | 108 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic UV absorption spectra due to their conjugated π-electron systems.
The UV spectrum of the related compound, 3-aminobenzoic acid, shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com It is expected that this compound will have a similar absorption profile, with the exact positions of the absorption maxima (λ_max) potentially shifted by the presence of the hydroxyl and methyl ester groups. These techniques are particularly useful for quantitative analysis and for studying interactions with other molecules. researchgate.net
Table 4: Comparative UV-Vis Absorption Data
| Compound | λ_max (nm) | Solvent/Conditions |
|---|---|---|
| 3-Aminobenzoic Acid | 194, 226, 272 sielc.com | Not specified |
| Methyl o-hydroxy p-methylaminobenzoate | ~250, ~350 researchgate.net | Phosphate (B84403) buffer (pH 7.4) |
| This compound | Expected to be similar to analogs | - |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is critical for quality control and research applications.
A common approach for analyzing aminobenzoic acid derivatives is reversed-phase HPLC (RP-HPLC). helixchrom.comhelixchrom.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727).
Method development for this compound would involve optimizing several parameters:
Column: A C18 column is a standard choice, providing good retention for aromatic compounds. sielc.com
Mobile Phase: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the target compound from impurities. nih.gov The pH of the aqueous component of the mobile phase can be adjusted to control the ionization state of the amino and hydroxyl groups, thereby influencing retention time.
Detector: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. nih.gov
For the separation of isomers of aminobenzoic acid, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been shown to be effective. helixchrom.comhelixchrom.com This approach could also be applied to achieve high-resolution separation of this compound from structurally similar compounds.
Table 5: Typical HPLC Method Parameters for Analysis of Aminobenzoate Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | Good retention for aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., phosphate or acetate) | Allows for adjustment of polarity and pH to optimize separation. |
| Elution | Gradient | Effective for separating compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~254 nm or ~270 nm | Wavelengths where aminobenzoates typically absorb. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For compounds like this compound, which possess polar functional groups (-NH2 and -OH), derivatization is often a necessary step to increase volatility and improve chromatographic peak shape.
Detailed research findings on the direct GC analysis of this compound are not extensively documented in publicly available literature. However, the analysis of structurally similar compounds, such as other aminobenzoic acid esters, is well-established. For instance, the analysis of various amino acids by GC-MS often involves a derivatization step, such as silylation. This process replaces the active hydrogens on the amine and hydroxyl groups with less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule more suitable for GC analysis.
A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The resulting derivatives exhibit enhanced volatility and thermal stability, allowing for their separation on a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or (5%-phenyl)-dimethylpolysiloxane stationary phase.
Table 1: Hypothetical GC Parameters for Derivatized this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or MS) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen |
| Derivatizing Agent | BSTFA with 1% TMCS |
It is important to note that the development of a robust GC method would require empirical optimization of these parameters.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and low cost. It is frequently employed to monitor the progress of chemical reactions and to assess the purity of the resulting products.
In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254), alongside the starting materials as references. The plate is then developed in a suitable solvent system.
The choice of the mobile phase is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent such as ninhydrin (B49086) (which reacts with the primary amine to give a colored spot) or potassium permanganate.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. While specific Rf values for this compound are not widely published, a typical TLC analysis for a related compound, p-aminobenzoic acid, is presented below. researchgate.netresearchgate.net
Table 2: Example TLC Systems for Analysis of Aminobenzoic Acid Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization |
| Silica Gel 60 F254 | Toluene: Acetone: Methanol: Ammonia (B1221849) (8:3:3:0.1) rsc.org | UV (254 nm) |
| Silanized Silica Gel | Borate Buffer (pH 2) with organic modifier openaccesspub.org | UV (254 nm) |
| Silica Gel G | Benzene: Dioxane: Acetic Acid (90:25:4) | Iodine Vapor |
By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. A pure product should ideally show a single spot on the TLC plate.
Column Chromatography for Purification
Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. column-chromatography.com It operates on the same principles as TLC but on a much larger scale. For the purification of this compound from a reaction mixture, column chromatography using silica gel as the stationary phase is a common approach.
The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (eluent), similar to the one optimized for TLC, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected at the bottom of the column, and those containing the pure product (as determined by TLC analysis of the fractions) are combined.
For basic compounds like this compound, tailing of peaks on silica gel can be an issue due to interactions with acidic silanol (B1196071) groups. biotage.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. biotage.com
Table 3: General Conditions for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity) |
| Loading | The crude product is often pre-adsorbed onto a small amount of silica gel before being loaded onto the column. |
| Fraction Analysis | Thin Layer Chromatography (TLC) |
Recent studies on the purification of aromatic amides have successfully utilized flash column chromatography with an ethyl acetate/hexane solvent system on silica gel. acs.orgacs.org
X-ray Diffraction Studies
X-ray diffraction techniques are paramount for the solid-state characterization of crystalline materials, providing detailed information about the atomic and molecular structure.
Powder X-ray Diffraction for Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the identification of crystalline phases and for the characterization of material properties such as crystallinity and polymorphism. In the context of this compound, which is a solid at room temperature, PXRD can serve as a unique fingerprint for the crystalline form of the compound. fishersci.com
The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline structure. While a specific, publicly available PXRD pattern for this compound is not found, studies on related aminobenzoic acid derivatives demonstrate the utility of this technique. researchgate.netnih.gov For instance, the PXRD pattern of para-aminobenzoic acid shows distinct peaks at specific 2θ angles. researchgate.net
Table 4: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound (para-aminobenzoic acid) researchgate.net
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.60 | 85 |
| 25.2 | 3.53 | 70 |
| 28.1 | 3.17 | 65 |
This data provides a unique identifier for the crystalline form of para-aminobenzoic acid and a similar approach would be invaluable for the characterization of this compound.
X-ray Co-crystallography for Ligand-Biomolecule Complexes
X-ray co-crystallography is a powerful structural biology technique used to determine the three-dimensional structure of a ligand bound to a biological macromolecule, such as a protein or enzyme, at atomic resolution. domainex.co.uknih.govnih.gov This method is fundamental in drug discovery and design, as it provides precise information about the binding mode and interactions between the ligand and its target.
There are no specific published studies detailing the co-crystallization of this compound with a biomolecular target. However, the principles of the technique would apply if this compound were investigated as a potential inhibitor or ligand for a protein. The process would involve obtaining high-quality crystals of the protein-ligand complex, which can be achieved either by soaking the ligand into pre-existing protein crystals or by co-crystallizing the protein in the presence of the ligand. nih.gov
The resulting electron density map from the X-ray diffraction experiment would allow for the precise modeling of how this compound fits into the binding site of the protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs.
Environmental Fate and Degradation Mechanisms
Biotransformation and Biodegradation Studies
The breakdown of chemical compounds by living organisms, primarily microorganisms, is a critical component of their environmental fate. Aromatic compounds like Methyl 3-amino-2-hydroxybenzoate can often serve as carbon and energy sources for various bacteria and fungi.
The biodegradation of this compound would likely begin with the hydrolysis of the methyl ester to 3-amino-2-hydroxybenzoic acid and methanol (B129727), a reaction that can be catalyzed by microbial esterases. Following this initial step, microorganisms would proceed to degrade the resulting aromatic acid.
Extensive research has been conducted on the microbial degradation of aminobenzoic acid isomers. For example, various bacterial strains, including those from the genera Pseudomonas, Burkholderia, and Ralstonia, are known to degrade aminobenzoates. stackexchange.com The degradation can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: In the presence of oxygen, bacteria typically employ oxygenase enzymes to hydroxylate the aromatic ring, preparing it for cleavage. For instance, the aerobic catabolism of 2-aminobenzoate (B8764639) can proceed through its conversion to catechol, which is then funneled into central metabolism. nih.gov
Anaerobic Degradation: Under anaerobic conditions, such as in sediments or anoxic water, different pathways are utilized. Denitrifying bacteria have been shown to degrade 2-aminobenzoate completely to carbon dioxide and ammonium, using nitrate (B79036) as the electron acceptor. oieau.fr
The degradation pathway for 3-aminobenzoate (B8586502) has also been studied in Comamonas sp., where the initial steps involve hydroxylation of the ring. nih.gov Given this body of evidence, it is expected that soil and aquatic microorganisms are capable of degrading this compound, likely mineralizing it completely under favorable conditions.
The microbial degradation of aromatic compounds is mediated by a series of specific enzymes. While enzymes specific to this compound have not been documented, the enzymes involved in the breakdown of its structural analogs provide insight into the likely biochemical reactions.
The initial step of ester hydrolysis would be carried out by non-specific esterases, which are widespread in microorganisms. Following hydrolysis, the degradation of the resulting 3-amino-2-hydroxybenzoic acid would involve several key enzyme classes:
Monooxygenases and Dioxygenases: These enzymes are crucial for introducing hydroxyl groups onto the aromatic ring, which destabilizes the ring and prepares it for cleavage. For example, 3-aminobenzoate 6-monooxygenase is involved in the degradation of 3-aminobenzoate. nih.gov
Coenzyme A (CoA) Ligases: Under anaerobic conditions, the degradation of aromatic acids often begins with their activation to a CoA thioester. For instance, 2-aminobenzoate-CoA ligase catalyzes the formation of 2-aminobenzoyl-CoA in the anaerobic degradation of 2-aminobenzoate. wikipedia.org
Reductases and Hydratases: In anaerobic pathways, the activated aromatic ring is reduced before cleavage. Enzymes like 2-aminobenzoyl-CoA reductase (deaminating) and cyclohex-1-enecarboxyl-CoA hydratase are involved in this process. wikipedia.org
These enzymatic processes collectively enable microorganisms to break down the stable aromatic structure of aminobenzoic acids into simpler molecules that can be used for growth.
Environmental Distribution and Transport Research
The movement and partitioning of a chemical in the environment are critical to understanding its potential exposure and impact. While experimental data on the environmental distribution of this compound is not available, predictive models based on its chemical structure provide valuable estimates. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard provides predicted data for the closely related isomer, "Salicylic acid, amino-, methyl ester," which can serve as a reasonable surrogate for understanding potential transport.
Predicted Environmental Fate and Transport Properties
This interactive table contains predicted data for a structural isomer, which can be used to infer the potential environmental behavior of this compound.
| Property | Predicted Value | Unit | Implication for Environmental Transport |
|---|---|---|---|
| Biodegradation Half-Life | 3.55 nih.gov | days | Suggests relatively low persistence in environments with active microbial populations. |
| Soil Adsorption Coefficient (Koc) | 50.1 nih.gov | L/kg | Indicates high mobility in soil and a low tendency to adsorb to soil organic matter. The compound is likely to leach into groundwater. |
| Bioconcentration Factor | 8.52 nih.gov | L/kg | Suggests a low potential for accumulation in aquatic organisms. |
| Atmospheric Hydroxylation Rate | 1.41e-11 nih.gov | cm³/molecule*sec | Relates to the rate of degradation in the atmosphere via reaction with hydroxyl radicals. |
These predicted values suggest that this compound is likely to be mobile in soil and has a low potential to bioaccumulate. Its relatively short predicted biodegradation half-life indicates that it would not be highly persistent in the environment, provided that conditions are favorable for microbial activity.
Adsorption and Desorption Characteristics
The movement and bioavailability of this compound in the environment are significantly dictated by its adsorption to soil and sediment particles and its subsequent desorption back into the solution phase. Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface, while desorption is the release of a substance from a surface. These processes are influenced by the chemical's properties and the characteristics of the environmental matrix. nih.gov
Factors Influencing Adsorption and Desorption:
Several factors can influence the extent of adsorption and desorption of organic compounds like this compound in the environment:
Soil/Sediment Composition: The organic carbon content of soil and sediment is a primary factor. nih.gov Compounds can partition into this organic matter, reducing their concentration in the water phase. The types of clay minerals and the presence of hydrous oxides also play a role. researchgate.netresearchgate.net
pH of the Environment: The pH of the soil and water can affect the ionization state of the compound. For a molecule with amino and hydroxyl groups like this compound, changes in pH can alter its charge and, consequently, its interaction with charged soil particles.
Water Solubility: Generally, compounds with lower water solubility tend to adsorb more strongly to soil and sediment. nih.gov
Molecular Structure: The presence of functional groups such as amino and hydroxyl groups can lead to specific interactions like hydrogen bonding with soil components. nih.gov
Predicted Adsorption Behavior:
Based on data for a related compound, salicylic (B10762653) acid, amino-, methyl ester, a predicted soil adsorption coefficient (Koc) is available. The Koc is a measure of a chemical's tendency to be adsorbed by soil or sediment. A higher Koc value indicates a greater tendency for adsorption.
| Property | Predicted Value | Unit |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 50.1 | L/kg |
This predicted value for a related compound suggests that this compound may have a relatively low to moderate tendency for adsorption to soil organic carbon. epa.gov
Research on Related Compounds:
Studies on similar compounds provide insights into the potential adsorption mechanisms:
Benzoate (B1203000) Adsorption: Research on benzoate adsorption to goethite (an iron oxyhydroxide common in soils) showed weak adsorption where one oxygen of the carboxylate group replaces a hydroxyl group on the mineral surface. researchgate.net Another study on gibbsite (an aluminum hydroxide) also indicated that benzoate does not exhibit strong adsorption. researchgate.net
Hydroxybenzoic Acid: A study on p-hydroxybenzoic acid in soil demonstrated that its bioavailability to microorganisms was influenced by both physical accessibility in soil pores and sorption processes. nih.gov
Amino Antioxidants: A review of amino antioxidants highlights their widespread presence in various environmental compartments, including water and sediment, indicating that their transport and fate are influenced by partitioning between these phases. nih.gov
While direct experimental data for this compound is limited, the behavior of structurally similar compounds suggests that its adsorption in the environment is likely to be a complex process influenced by multiple factors. The predicted low to moderate Koc value indicates it may have some mobility in soil and aquatic systems. However, specific interactions due to its amino and hydroxyl functional groups could lead to different adsorption behaviors compared to simpler benzoates.
Q & A
Q. What are the established synthetic routes for Methyl 3-amino-2-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via multi-step reactions involving esterification and functional group protection. For example, analogous compounds (e.g., methyl 2-aminobenzoate derivatives) are synthesized by refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) under inert conditions, followed by purification via reversed-phase HPLC using methanol-water gradients . Key optimization parameters include stoichiometric ratios (e.g., 1.2 equivalents of anhydride), solvent choice (dry CH₂Cl₂ for moisture sensitivity), and temperature control (35–40°C for controlled reactivity). Yield improvements often require rigorous exclusion of moisture and air .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm the ester (–COOCH₃), amino (–NH₂), and hydroxyl (–OH) groups. For instance, the methoxy group typically appears at δ 3.8–4.0 ppm in 1H NMR, while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Detect characteristic stretches for C=O (ester, ~1700 cm⁻¹), NH₂ (~3350 cm⁻¹), and OH (~3200 cm⁻¹). Overlapping peaks may require deconvolution software for accurate assignment .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment. Gradient elution (e.g., 30% → 100% methanol in water) resolves polar byproducts .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular interactions using programs like SHELXL . The hydroxyl and amino groups often form N–H···O and O–H···O bonds, creating chains or rings.
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond motifs (e.g., R₂²(8) rings for dimeric associations). Software like Mercury facilitates pattern identification .
- Challenge : Overlapping donor/acceptor sites may complicate assignment. Mitigate by comparing experimental data with DFT-optimized hydrogen bond geometries .
Q. What computational strategies are effective for studying this compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap correlates with nucleophilic/electrophilic sites, guiding derivatization strategies .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation behavior. Use AMBER force fields for accurate hydrogen bonding dynamics .
- Validation : Compare computed IR/NMR spectra with experimental data to refine functional/basis set choices .
Q. How does this compound interact with biological macromolecules, and what experimental assays validate these interactions?
- Methodological Answer :
- UV-Vis and Fluorescence Titration : Monitor hypochromicity or quenching in the compound’s absorption band (λ ~270 nm) upon adding DNA/protein. Calculate binding constants (Kb) via Benesi-Hildebrand plots .
- Viscosity Measurements : Increased DNA solution viscosity suggests intercalation, while minor changes indicate groove binding .
- Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., DNA minor groove). Validate with thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) .
Data Contradictions and Resolution
- Synthesis Yields : reports 47–67% yields for analogous compounds, while notes variable yields due to triazine coupling efficiency. Optimize by adjusting equivalents of coupling agents (e.g., DIPEA) and reaction time .
- Hydrogen Bonding vs. Crystal Packing : Conflicting reports on dominant motifs (chains vs. dimers) may arise from solvent polarity. Use SCXRD with controlled crystallization solvents (e.g., MeOH vs. EtOAc) to isolate solvent-dependent packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
